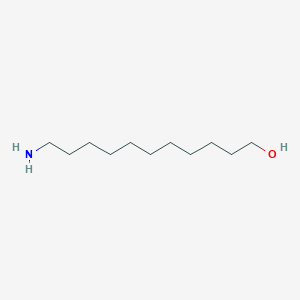

11-Aminoundecan-1-ol

Descripción

11-Aminoundecan-1-ol (C₁₁H₂₅NO) is a bifunctional organic compound featuring an amine (-NH₂) group at the 11th carbon and a hydroxyl (-OH) group at the terminal (1st) carbon of an 11-carbon aliphatic chain. This structure imparts unique amphiphilic properties, enabling interactions with both polar and nonpolar environments. The compound is of interest in organic synthesis, surfactants, and polymer chemistry due to its dual functional groups, which allow for diverse derivatization pathways.

Propiedades

IUPAC Name |

11-aminoundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSCNTGILDKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27780-89-8 | |

| Record name | 11-aminoundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Aminoundecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-aminoundecanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, 11-Aminoundecan-1-ol is produced through a similar reduction process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced techniques such as chromatography and distillation .

Types of Reactions:

Oxidation: 11-Aminoundecan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be further reduced to form primary amines or alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: 11-Aminoundecan-1-ol can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Primary amines, alcohols

Substitution: Various substituted derivatives

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 11-Aminoundecan-1-ol serves as a versatile building block for the construction of complex molecules. Its bifunctional nature allows for a range of chemical modifications that can lead to novel compounds with desired properties.

Biology

The compound has demonstrated potential as an antimicrobial agent , showing efficacy against various pathogens, including bacteria and viruses. Studies have indicated its ability to inhibit the replication of human Herpes simplex virus types 1 and 2 (HSV) in vitro.

Medicine

11-Aminoundecan-1-ol has been investigated for its antiviral and anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for therapeutic development against malignancies such as breast cancer .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 11-Aminoundecan-1-ol was tested against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects of this compound on various human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent reduction in cell viability across all tested lines, particularly effective against MDA-MB-231 cells with an IC50 of approximately 20 µM .

Industrial Applications

In industrial settings, 11-Aminoundecan-1-ol is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for formulating products that require specific functional characteristics.

Mecanismo De Acción

The mechanism of action of 11-Aminoundecan-1-ol involves its ability to bind to specific receptors and stabilize them. This binding prevents the attachment of viruses to host cells, thereby inhibiting viral replication. The compound’s bifunctional nature allows it to interact with multiple molecular targets, enhancing its efficacy as an antimicrobial agent .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of 11-Aminoundecan-1-ol and Analogues

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 11-Aminoundecan-1-ol | C₁₁H₂₅NO | 187.33 g/mol | -NH₂ (C11), -OH (C1) | Terminal amine and hydroxyl groups |

| 1-Aminoundecane | C₁₁H₂₅N | 171.33 g/mol | -NH₂ (C1) | Terminal amine, no hydroxyl group |

| 11-Aminoundecanoic acid | C₁₁H₂₃NO₂ | 201.31 g/mol | -NH₂ (C11), -COOH (C1) | Carboxylic acid instead of hydroxyl |

| 11-(Methylamino)undecan-1-ol | C₁₂H₂₇NO | 201.35 g/mol | -NHCH₃ (C11), -OH (C1) | N-methylated amine |

| 11-Bromoundecan-1-ol | C₁₁H₂₃BrO | 263.21 g/mol | -Br (C11), -OH (C1) | Bromine substituent |

| Dodecan-1-ol | C₁₂H₂₆O | 186.34 g/mol | -OH (C1) | Simple alcohol, no amine |

Key Observations :

- 1-Aminoundecane lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to 11-Aminoundecan-1-ol. This impacts solubility in aqueous media and applications in surfactant design .

- 11-Aminoundecanoic acid replaces the hydroxyl with a carboxylic acid, introducing acidity (pKa ~2–3) and enabling salt formation. This makes it suitable for polymer synthesis (e.g., nylon derivatives) .

- 11-Bromoundecan-1-ol highlights the effect of halogens vs. amines; bromine enhances electrophilicity, enabling SN2 reactions, whereas the amine group facilitates nucleophilic or coordination chemistry .

Actividad Biológica

11-Aminoundecan-1-ol, with the chemical formula and CAS number 11789950, is a long-chain amino alcohol that has garnered attention for its potential biological activities. It is structurally related to other aminoundecanoic compounds, which have shown promise in various therapeutic applications, particularly in antimicrobial and anticancer fields.

| Property | Value |

|---|---|

| Molecular Weight | 201.306 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 334.9 ± 15.0 °C |

| Melting Point | 188-191 °C |

| LogP | 2.55 |

Antimicrobial Properties

Research has indicated that 11-aminoundecan-1-ol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibiotic agent. Specifically, it demonstrated inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxicity of 11-aminoundecan-1-ol against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound showed promising results, with IC50 values indicating effective cytotoxicity at relatively low concentrations. For instance, one study reported an IC50 of approximately 20 µM against MDA-MB-231 cells .

The mechanisms through which 11-aminoundecan-1-ol exerts its biological effects involve multiple pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis through intrinsic pathways, leading to increased cell death in malignant cells.

- Antiviral Activity : Preliminary findings also suggest potential antiviral properties, although further studies are needed to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 11-aminoundecan-1-ol was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects of 11-aminoundecan-1-ol on various human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability across all tested lines. Notably, the compound was most effective against MDA-MB-231 cells, suggesting a targeted approach for breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.